3-(dimethylamino)piperidin-2-one
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Overview
Description
3-(Dimethylamino)piperidin-2-one is a heterocyclic organic compound featuring a piperidine ring substituted with a dimethylamino group at the third position and a ketone group at the second position. This compound is of significant interest in organic chemistry due to its versatile applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(dimethylamino)piperidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-dimethylaminopropylamine with a suitable carbonyl compound under acidic or basic conditions to form the piperidine ring. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-(Dimethylamino)piperidin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidin-2-one derivatives.
Scientific Research Applications
3-(Dimethylamino)piperidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(dimethylamino)piperidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dimethylamino group can enhance the compound’s ability to cross biological membranes, increasing its bioavailability and effectiveness .
Comparison with Similar Compounds
Piperidine: A simpler analog without the dimethylamino and ketone groups.
N-Methylpiperidin-2-one: Similar structure but with a single methyl group instead of a dimethylamino group.
4-(Dimethylamino)piperidin-2-one: Similar structure with the dimethylamino group at the fourth position instead of the third.
Uniqueness: 3-(Dimethylamino)piperidin-2-one is unique due to the presence of both the dimethylamino and ketone groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals .
Properties
CAS No. |
802859-14-9 |
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Molecular Formula |
C7H14N2O |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-(dimethylamino)piperidin-2-one |
InChI |
InChI=1S/C7H14N2O/c1-9(2)6-4-3-5-8-7(6)10/h6H,3-5H2,1-2H3,(H,8,10) |
InChI Key |
DJOBZBUBMUMKEU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCCNC1=O |
Purity |
95 |
Origin of Product |
United States |
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